5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Overview
Description
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound is used in the synthesis of various chemical structures. For instance, it was involved in the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, prepared in a multi-step process (Kudzma & Turnbull, 1991).
- It has been utilized in the synthesis of transition metal complexes, demonstrating its role in creating diverse chemical compounds (Verma et al., 2010).
DNA Interaction and Potential Antitumor Activity
- The compound has been explored in the context of DNA interaction. Pyrrole-imidazole polyamides conjugated with 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI) targeting human telomere repeat sequences showed potential as antitumor drugs (Sasaki et al., 2006).
Antimicrobial and Antibacterial Studies
- The compound's derivatives have been studied for their antimicrobial activities. For example, novel benzimidazole-pyrazoline hybrid molecules derived from it have shown anti-diabetic potential and α-glucosidase inhibition activity, indicating its utility in the medicinal field (Ibraheem et al., 2020).
- Its derivatives have also demonstrated potent antimicrobial activity, particularly against certain strains of bacteria (Alasmary et al., 2015).
Applications in Other Fields
- The compound has found applications in other scientific domains as well, such as corrosion inhibition studies. For example, pyrazole derivatives involving this compound were investigated for their anticorrosion activity in steel, showing significant efficiency (Ouali et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
5-(chloromethyl)-1-propylimidazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-3-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVSCNRYKDBICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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